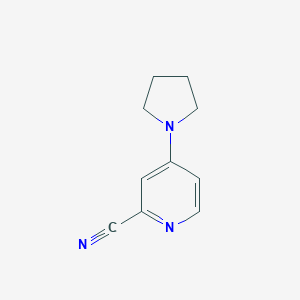

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile is an organic compound that consists of a pyrrolidinyl group attached to the 4-position of pyridine . It is a white solid and has a molecular weight of 173.22 .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile is characterized by a pyrrolidinyl group attached to the 4-position of pyridine . The InChI code for this compound is 1S/C10H11N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis

The pyrrolidine ring in 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile is a white solid with a molecular weight of 173.22 . No further physical and chemical properties were found in the search results.Applications De Recherche Scientifique

1. Drug Discovery

- Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

2. Treatment of Autoimmune Diseases

- Application : Pyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

- Methods : The study involved replacing a non-stereochemical with a stereochemical group .

- Results : The modification was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .

3. Selective Androgen Receptor Modulators (SARMs)

- Application : 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as SARMs .

- Methods : The structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives was optimized .

- Results : The study does not provide specific results or outcomes .

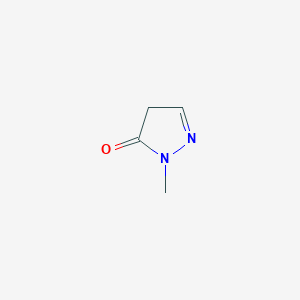

4. Synthesis of Alkaloids

- Application : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .

- Methods : The specific methods and experimental procedures are not detailed in the source .

- Results : The synthesis of various alkaloids was achieved .

5. Synthesis of Unusual β-Amino Acids

- Application : Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .

- Methods : The specific methods and experimental procedures are not detailed in the source .

- Results : The synthesis of unusual β-amino acids was achieved .

6. Base Catalyst

- Application : 4-Pyrrolidinylpyridine is a popular base catalyst because it is more basic than dimethylaminopyridine .

- Methods : It is used as a base catalyst in various chemical reactions .

- Results : The compound has attracted interest due to its basicity .

7. Treatment of Hyperglycemia

- Application : Certain pyrrolopyridine derivatives have shown efficacy in reducing blood glucose levels .

- Methods : The specific methods and experimental procedures are not detailed in the source .

- Results : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHINRMKPWMUVEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562488 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |

CAS RN |

127680-86-8 |

Source

|

| Record name | 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.